Lanthanum(III) nitrate hydrate

描述

Lanthanum(III) nitrate hydrate is a white crystalline solid that is highly soluble in water . It is used in various fields such as catalysts, ceramics, and as a source of lanthanum ions in chemical synthesis .

Synthesis Analysis

The salt is prepared by dissolution of lanthanum oxide, hydroxide, or carbonate in nitric acid, followed by crystallization, and obtained as a hexahydrate . The general reactions are as follows: La2O3 + 6HNO3 → 2La(NO3)3 + 3H2O .Molecular Structure Analysis

The molecular structure of Lanthanum(III) nitrate hydrate is complex and has been the subject of various studies . For more detailed information, please refer to the relevant scientific literature .Chemical Reactions Analysis

Lanthanum(III) nitrate hydrate undergoes thermal dissociation to yield lanthanum oxide, La2O3 . Its reactions in aqueous solutions are those of La 3+ ion . It forms double salts with magnesium, calcium, and ammonium nitrates and many other salts when mixed in stoichiometric amounts .Physical And Chemical Properties Analysis

Lanthanum(III) nitrate hydrate is a white crystalline solid that is hygroscopic and decomposes around 40°C . It is very soluble in water and alcohol . Nitrate compounds are generally soluble in water and are also oxidizing agents .科学研究应用

发光研究:镧离子已在各种盐溶液中的液态和冻结状态下进行了发光性质研究。这项研究对于了解镧系离子的水合和络合行为具有重要意义,这在材料科学和光谱学中具有应用(Kimura & Kato, 1998)。

与席夫碱形成络合物:由3-取代-4-氨基-5-叠氮基-1,2,4-三唑和镧(III)硝酸盐衍生的席夫碱已被合成并研究其光谱、生物学和荧光性质。这种络合物在生物化学和材料科学等领域具有潜在应用(Avaji et al., 2006)。

配位化合物:已研究了由二甘醇酰胺配体配位的镧(III)络合物的合成和结构表征。这些研究对于了解镧在各种化学环境中的络合行为至关重要,这在核废物管理和催化等领域至关重要(Kannan et al., 2008)。

分子动力学研究:已进行了关于镧(III)和铕(III)的水合作用的分子动力学模拟研究。这对于磁共振成像(MRI)和催化应用至关重要(Clavaguéra et al., 2005)。

非水溶剂中的热力学:在非水溶剂中对镧(III)络合物的热力学研究为了解镧(III)的配位化学提供了见解,这对有机合成、生物无机化学和环境科学应用至关重要(Bernardo et al., 2012)。

大环络合物:已研究了与大环配体形成的镧(III)络合物的合成。这些络合物在光学和磁学成像等领域具有潜在应用(Kumar & Alexander, 1995)。

逆微胶囊和配位趋势:研究探索了逆微胶囊中镧(III)的配位,为纳米封闭溶剂环境提供了见解。这与纳米合成和分离科学技术相关(Ellis et al., 2013)。

金属硝酸盐的热解:已研究了镧和其他金属硝酸盐的热解,这对于了解这些化合物在各种工业过程中的热性质具有重要意义(Wendlandt, 1956)。

萃取和分离研究:已研究了从硝酸盐溶液中萃取镧(III),这对于冶金和回收工业中的分离和纯化过程至关重要(Acharya et al., 2015)。

作用机制

Target of Action

Lanthanum(III) nitrate hydrate, also known as Lanthanum trinitrate, is an inorganic compound . It is primarily used in the extraction and purification of lanthanum from its ores . The compound’s primary targets are the ores from which lanthanum is extracted . It is also known to target the respiratory system .

Mode of Action

Lanthanum(III) nitrate hydrate interacts with its targets through a chemical reaction. It is prepared by reacting lanthanum oxide with nitric acid, which results in the formation of Lanthanum(III) nitrate and water . This interaction leads to the extraction and purification of lanthanum from its ores .

Biochemical Pathways

The biochemical pathways affected by Lanthanum(III) nitrate hydrate are primarily related to the extraction and purification of lanthanum. The compound decomposes at 499°C to lanthanum oxide, nitric oxide, and oxygen . This decomposition is a crucial step in the extraction and purification process of lanthanum .

Pharmacokinetics

It is worth noting that this compound is highly soluble in water , which can influence its distribution and availability in an aqueous environment.

Result of Action

The primary result of the action of Lanthanum(III) nitrate hydrate is the extraction and purification of lanthanum from its ores . This is achieved through the compound’s interaction with the ores and its subsequent decomposition .

Action Environment

The action of Lanthanum(III) nitrate hydrate can be influenced by environmental factors. For instance, the compound decomposes at high temperatures . Therefore, temperature is a critical factor in its efficacy. Additionally, the compound is highly soluble in water , so the presence of water can also influence its action.

安全和危害

Lanthanum(III) nitrate hydrate is an oxidizer and can intensify fire . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . Avoid breathing dust, fume, gas, mist, vapors, or spray .

属性

IUPAC Name |

lanthanum(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMFKXBHFRRAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

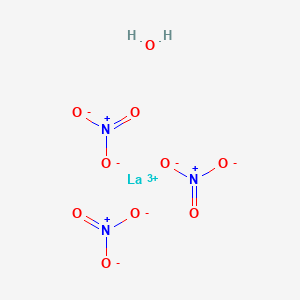

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LaN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662309 | |

| Record name | Lanthanum nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum(III) nitrate hydrate | |

CAS RN |

100587-94-8 | |

| Record name | Lanthanum nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the typical coordination environment of Lanthanum(III) in complexes with Lanthanum nitrate hydrate?

A1: Lanthanum(III) ions exhibit a high coordination number due to their large ionic radius. In complexes synthesized with Lanthanum nitrate hydrate, the Lanthanum(III) ion is often coordinated by ten oxygen atoms. These oxygen atoms originate from three nitrate ions, two water molecules, and two alcohol molecules. [, , ]

Q2: Can you provide an example of a Lanthanum nitrate hydrate complex and its crystal structure?

A2: One example is the complex formed with the ligand 4-(p-dimethylaminobenzaldehydeamino)-4H-1,2,4-triazole (L). The complex has the formula LaL3(NO3)3•(H2O)2•(C2H5OH)2. Crystal structure analysis revealed that it crystallizes in a monoclinic system, belonging to the space group Cc. The unit cell dimensions are a=8.4649(12) nm, b=17.593 3(19) nm, c=33.902(3) nm, with β=90.152(2)° and Z=4. [, , ]

Q3: How does Lanthanum nitrate hydrate contribute to the synthesis of nanoparticles?

A3: Lanthanum nitrate hydrate serves as a valuable precursor in nanoparticle synthesis. For instance, it can be reacted with ammonium fluoride in dimethyl sulfoxide (DMSO) to synthesize Cerium(III)-doped Lanthanum fluoride (LaF3:Ce3+) nanoparticles. This reaction allows for control over particle size and doping levels, influencing the material's luminescent properties. []

Q4: What are the catalytic applications of Lanthanum nitrate hydrate?

A4: Lanthanum nitrate hydrate, along with Lanthanum triisopropoxide [La(Oi-Pr)3] and Lanthanum triflate [La(OTf)3], demonstrates significant catalytic activity in transesterification reactions. This is attributed to their ability to act as Lewis acids, activating carbonyl groups and facilitating nucleophilic attack by alcohols. Notably, Lanthanum nitrate hydrate contributes to the formation of catalytically active "lanthanum(III) nitrate alkoxide" species when reacted with methyltrioctylphosphonium methyl carbonate. []

Q5: Is Lanthanum nitrate hydrate used in asymmetric synthesis?

A5: Yes, Lanthanum nitrate hydrate plays a crucial role in improving the practicality and efficiency of asymmetric amination reactions. It can replace Lanthanum triisopropoxide in lanthanum/amide complex-catalyzed reactions, making the process more cost-effective and scalable without compromising enantioselectivity. This approach has been successfully applied in the synthesis of AS-3201, a potent aldose reductase inhibitor. []

Q6: How is Lanthanum nitrate hydrate used in material science?

A6: Lanthanum nitrate hydrate is a key ingredient in the fabrication of lanthanum-doped materials. For example, it's used alongside lead acetate trihydrate, zirconium propoxide, and titanium propoxide to create Lanthanum-doped Lead Zirconate Titanate (PLZT) thin films via the sol-gel process. These films exhibit interesting electrical properties, including the propagation of solitary waves under the influence of an electric field. []

Q7: Can Lanthanum nitrate hydrate be used to modify the properties of Zinc oxide nanoparticles?

A7: Yes, Lanthanum nitrate hydrate can be used as a dopant to enhance the photocatalytic activity of Zinc oxide (ZnO) nanoparticles. The hydrothermal synthesis of ZnO with Lanthanum nitrate hydrate leads to the formation of La3+-doped ZnO nanoparticles, which demonstrate increased efficiency in the photocatalytic degradation of unsymmetrical dimethylhydrazine (UDMH) wastewater compared to undoped ZnO. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)